molecular formula C16H14FN3O3 B6577153 N-[2-(4-fluorophenoxy)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1239866-25-1

N-[2-(4-fluorophenoxy)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B6577153
CAS No.: 1239866-25-1
M. Wt: 315.30 g/mol
InChI Key: PBTDPGILVJHGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluorophenoxy)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a combination of fluorophenoxy, furan, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenoxy)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Preparation of 4-fluorophenol: This can be achieved through the fluorination of phenol using reagents like Selectfluor.

    Synthesis of 2-(4-fluorophenoxy)ethylamine: This involves the reaction of 4-fluorophenol with ethylene oxide in the presence of a base.

    Formation of 5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid: This can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling 2-(4-fluorophenoxy)ethylamine with 5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenoxy)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) can be used.

    Reduction: Catalytic hydrogenation or reagents like SnCl2 (tin(II) chloride) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(4-fluorophenoxy)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Biological Studies: It can be used to study the interaction of fluorophenoxy and furan moieties with biological targets.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The fluorophenoxy group could enhance binding affinity through hydrophobic interactions, while the furan and pyrazole rings could participate in hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenoxy)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
  • N-[2-(4-bromophenoxy)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide

Uniqueness

N-[2-(4-fluorophenoxy)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance metabolic stability, binding affinity, and overall bioavailability compared to its chloro or bromo analogs.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3/c17-11-3-5-12(6-4-11)22-9-7-18-16(21)14-10-13(19-20-14)15-2-1-8-23-15/h1-6,8,10H,7,9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTDPGILVJHGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NN2)C(=O)NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.